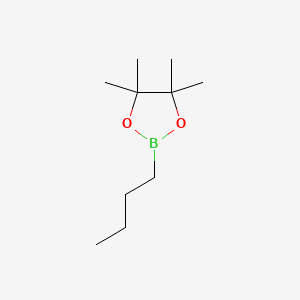

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBANXSNVFDSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378596 | |

| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69190-62-1 | |

| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69190-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-Dioxaborolane, 2-butyl-4,4,5,5-tetramethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as n-butylboronic acid pinacol ester, is a key organoboron compound widely utilized in modern organic synthesis. Its stability, ease of handling, and reactivity make it an invaluable reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura coupling, a cornerstone of pharmaceutical and materials science research. The pinacol ester functional group offers enhanced stability compared to the corresponding boronic acid, allowing for easier purification and a broader tolerance of functional groups in complex synthetic pathways.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 69190-62-1 | N/A |

| Molecular Formula | C₁₀H₂₁BO₂ | N/A |

| Molecular Weight | 184.09 g/mol | N/A |

| Appearance | Clear, colorless to light yellow liquid | N/A |

| Boiling Point | 73 °C at 15 mmHg | N/A |

| Density | 0.882 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.409 | N/A |

Spectroscopic Data (Representative)

The following table outlines the expected spectroscopic characteristics of this compound based on typical data for alkyl pinacol boronate esters.[1][2]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~1.25 (s, 12H, C(CH₃)₂), ~1.35 (m, 4H, -CH₂CH₂-), ~0.90 (t, 3H, -CH₃), ~0.75 (t, 2H, B-CH₂-) ppm |

| ¹³C NMR (CDCl₃) | δ ~83.0 (C-O), ~26.5 (-CH₂-), ~25.5 (-CH₂-), ~24.8 (C(CH₃)₂), ~14.0 (-CH₃) ppm. The carbon attached to boron is often not observed due to quadrupolar relaxation. |

| ¹¹B NMR (CDCl₃) | δ ~30-34 ppm |

| FT-IR (neat) | ~2970-2860 cm⁻¹ (C-H stretch), ~1370 cm⁻¹ (B-O stretch), ~1140 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z = 184 (M⁺), fragments corresponding to the loss of alkyl and pinacol groups. |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following table summarizes its key safety information.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis of alkyl pinacol boronate esters and is adapted from established methods.[3]

Materials:

-

n-Butyllithium (2.5 M in hexanes)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize an alkyl-substituted biphenyl.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

-

Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 M).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl-substituted biphenyl.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]

References

An In-depth Technical Guide to n-Butylboronic Acid Pinacol Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-butylboronic acid pinacol ester, a key building block in modern organic synthesis. This document details its structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in drug discovery and development. Experimental protocols and data are presented to offer practical insights for laboratory use.

Introduction

n-Butylboronic acid pinacol ester, also known as 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound that has gained significant traction in organic chemistry. Its stability, ease of handling, and versatile reactivity make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, rendering the compound less susceptible to dehydration and protodeboronation.[3] This stability allows for easier purification and a longer shelf life, which are critical advantages in multi-step syntheses common in pharmaceutical and materials science research.[1]

Structure and Physicochemical Properties

The structure of n-butylboronic acid pinacol ester consists of a butyl group attached to a boron atom, which is part of a five-membered ring with two oxygen atoms and a tetramethyl-substituted ethylene backbone derived from pinacol.

Chemical Structure:

The key physicochemical properties of n-butylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁BO₂ | [4] |

| Molecular Weight | 184.08 g/mol | [4] |

| CAS Number | 69190-62-1 | [4] |

| Appearance | Colorless oil | [5] |

| Density | 0.865 g/mL | |

| Boiling Point | 32-34 °C at 0.1 mmHg | [6] |

| Refractive Index (n/D) | 1.4182 | |

| Flash Point | 58 °C | N/A |

Spectral Data

The following table summarizes the key spectral data for the characterization of n-butylboronic acid pinacol ester.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.37-1.28 (m, 2H), 1.23-1.19 (m, 6H), 1.17 (s, 12H), 0.80 (m, 3H), 0.69 (t, J = 7.6 Hz, 2H)[7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 82.8, 32.1, 31.6, 24.8, 23.9, 22.5, 14.0, ~12-11 (broad, C-B)[7] |

| ¹¹B NMR (CDCl₃, 160 MHz) | δ (ppm): 34.1[7] |

| Mass Spec. (EI-TOF) | m/z: 212.1956 ([M]+) for C₁₂H₂₅BO₂ (hexyl derivative, for reference)[7] |

| FTIR | The IR spectrum of the parent 4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows characteristic B-O stretching bands.[8] |

Experimental Protocols

Synthesis of n-Butylboronic Acid Pinacol Ester

A common and efficient method for the synthesis of n-butylboronic acid pinacol ester is the reaction of a Grignard reagent with pinacolborane.[9]

Reaction Scheme:

CH₃CH₂CH₂CH₂MgBr + HB(O₂C₂Me₄) → CH₃CH₂CH₂CH₂B(O₂C₂Me₄) + MgBrH

Materials:

-

n-Butylmagnesium bromide solution (in THF or diethyl ether)

-

Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous pentane

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of n-butylmagnesium bromide in THF under a nitrogen atmosphere.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add one equivalent of pinacolborane to the stirred Grignard solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, add anhydrous pentane to the reaction mixture to precipitate magnesium salts.

-

Filter the mixture through a pad of Celite to remove the precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude n-butylboronic acid pinacol ester.

Purification

The crude product can be purified by vacuum distillation.[5]

Procedure:

-

Set up a short-path distillation apparatus.

-

Transfer the crude n-butylboronic acid pinacol ester to the distillation flask.

-

Heat the flask gently under vacuum.

-

Collect the fraction boiling at 32-34 °C under a vacuum of 0.1 mmHg to obtain the purified product as a colorless oil.[6]

Reactivity and Chemical Compatibility

n-Butylboronic acid pinacol ester is a relatively stable compound, but its reactivity is centered around the carbon-boron bond and the boronic ester functionality.

-

Hydrolytic Stability: Pinacol esters are more stable to hydrolysis than their corresponding boronic acids.[3] However, they can still undergo hydrolysis under acidic or basic conditions to form n-butylboronic acid and pinacol. The rate of hydrolysis is influenced by pH and temperature.[10]

-

Oxidation: Aliphatic boronic esters are more susceptible to oxidation compared to their aryl counterparts.[1] Strong oxidizing agents should be avoided.

-

Transmetalation: The key reaction of boronic esters is the transmetalation of the butyl group to a transition metal catalyst, typically palladium, which is the crucial step in Suzuki-Miyaura cross-coupling reactions.[11]

-

Compatibility with Functional Groups: A significant advantage of boronic esters is their compatibility with a wide range of functional groups, including esters, amides, ethers, and halides, under the mild conditions often employed in cross-coupling reactions.[1]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. n-Butylboronic acid pinacol ester serves as an effective coupling partner for the introduction of a butyl group.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using n-butylboronic acid pinacol ester.

Detailed Experimental Protocol: Synthesis of 4-n-Butylanisole

Reaction Scheme:

4-Bromoanisole + n-Butylboronic acid pinacol ester --(Pd catalyst, Base)--> 4-n-Butylanisole

Materials:

-

4-Bromoanisole

-

n-Butylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add 4-bromoanisole (1.0 mmol), n-butylboronic acid pinacol ester (1.2 mmol), and toluene (5 mL).

-

Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

-

Add a solution of K₂CO₃ (2.0 mmol) in water (1 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-n-butylanisole.

Role in Drug Discovery and Development

n-Butylboronic acid pinacol ester is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its ability to participate in the reliable formation of C(sp³)-C(sp²) bonds is particularly important for constructing the carbon skeletons of many drug candidates.

Synthesis of Quorum Sensing Inhibitors

One notable application of n-butylboronic acid pinacol ester is in the synthesis of analogs of fusaric acid, which have been investigated as potential inhibitors of bacterial quorum sensing.[12] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making its inhibition a promising anti-infective strategy.

The diagram below illustrates the logical relationship in the development of quorum sensing inhibitors using n-butylboronic acid pinacol ester as a key reagent.

Conclusion

n-Butylboronic acid pinacol ester is a highly versatile and valuable reagent for organic synthesis, particularly in the context of drug discovery and development. Its enhanced stability compared to the free boronic acid, coupled with its broad functional group tolerance and reliable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the construction of complex molecular architectures. The experimental protocols and data provided in this guide offer a practical foundation for the effective utilization of this important building block in the laboratory. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like n-butylboronic acid pinacol ester in advancing chemical and pharmaceutical research is set to increase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. aablocks.com [aablocks.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

Technical Guide: 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 69190-62-1)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Synonyms

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by the CAS number 69190-62-1, is a versatile organoboron compound. It is widely utilized in organic synthesis, most notably as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling compared to the corresponding boronic acid make it a valuable reagent in the construction of complex organic molecules.

A comprehensive list of its synonyms includes:

-

Butylboronic Acid Pinacol Ester[1]

-

N-BUTYLBORONIC ACID, PINACOL ESTER

-

But-1-ylboronic acid, pinacol ester

Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁BO₂ | [1][2] |

| Molecular Weight | 184.08 g/mol | [2][3] |

| Appearance | Clear colorless to brown liquid | |

| Density | 0.865 g/mL | [1][3] |

| Boiling Point | 185-189 °C | [1] |

| Refractive Index (n/D) | 1.4182 | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| InChI | 1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3 | [3] |

| InChI Key | ZHBANXSNVFDSMK-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCCB1OC(C)(C)C(C)(C)O1 | [1][3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of n-butyllithium with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).

Materials:

-

n-Butyllithium (solution in hexanes)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer is assembled. The system is purged with an inert gas.

-

Reagent Addition: Anhydrous tetrahydrofuran is added to the flask, followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reaction with n-Butyllithium: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Application in Drug Discovery: Inhibition of Bacterial Quorum Sensing

This compound is a valuable precursor for the synthesis of fusaric acid and its analogs, which have been investigated as potential inhibitors of quorum sensing in Gram-negative bacteria such as Pseudomonas aeruginosa and Vibrio fischeri[5]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation.

Pseudomonas aeruginosa Quorum Sensing: The las and rhl Systems

P. aeruginosa employs a hierarchical quorum-sensing network primarily controlled by the las and rhl systems. The las system is generally considered to be at the top of this hierarchy, activating the rhl system.

Caption: Hierarchical control of the las and rhl quorum-sensing systems in P. aeruginosa.

Vibrio fischeri Quorum Sensing: The lux System

The bioluminescence of Vibrio fischeri is a classic model for studying quorum sensing, regulated by the lux system.

References

- 1. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum Sensing-It's Role In Bioluminescence of Vibrio fischeri - FoodWrite [foodwrite.co.uk]

- 3. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Synthesis of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the most common and effective methods for its preparation, including protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound, also known as n-butylboronic acid pinacol ester, is a key organoboron compound. Its stability, ease of handling, and reactivity make it a valuable reagent in the construction of complex organic molecules, which is of significant interest in pharmaceutical and materials science research. The pinacol ester functionality provides enhanced stability compared to the free boronic acid, allowing for easier purification and a longer shelf life. This guide will explore three primary synthetic routes to this compound:

-

Grignard Reagent Pathway: Involving the reaction of a butylmagnesium halide with a borate ester.

-

Organolithium Reagent Pathway: Utilizing n-butyllithium as a potent nucleophile to react with a boron source.

-

Hydroboration Pathway: The addition of a borane reagent across the double bond of 1-butene.

Data Presentation: Comparison of Synthesis Pathways

The following tables summarize the quantitative data associated with the different synthetic methods for this compound and related alkyl dioxaborolanes.

| Synthesis Pathway | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Citation |

| Grignard Reagent | Butylmagnesium bromide, Triisopropyl borate, Pinacol | Diethyl ether | -78 to RT | Several hours | 55-72 (for butylboronic acid) | Not specified | [1] |

| Organolithium Reagent | n-Butyllithium, Pinacolborane | Tetrahydrofuran | Room Temp. | 45 minutes | 99 | Not specified | [2][3] |

| Hydroboration (Catalytic) | 1-Butene, Pinacolborane, 9-BBN (catalyst) | Tetrahydrofuran | 65 | Not specified | 61 (for a similar alkyne) | Not specified | [1][4] |

Note: Data for direct synthesis of 2-butyl-dioxaborolane can be limited; some data is inferred from closely related syntheses.

Experimental Protocols

Grignard Reagent Pathway

This method involves the formation of a Grignard reagent from butyl bromide, which then reacts with a trialkyl borate, followed by esterification with pinacol.

Step 1: Preparation of Butylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents).

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the addition funnel, place a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobutane solution to the magnesium suspension and gently heat to initiate the reaction.

-

Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the gray solution for an additional 15 minutes.

Step 2: Reaction with Triisopropyl Borate and Esterification

-

In a separate flame-dried, three-necked round-bottom flask under argon, prepare a solution of triisopropyl borate (1.1 equivalents) in anhydrous diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared butylmagnesium bromide solution to the cooled triisopropyl borate solution via cannula, maintaining the temperature below -65 °C.

-

After the addition is complete, allow the resulting white slurry to stir at -78 °C for an additional 2 hours.

-

Warm the reaction mixture to room temperature.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude butylboronic acid.

-

To the crude butylboronic acid, add pinacol (1.0 equivalent), anhydrous magnesium sulfate (1.5 equivalents), and diethyl ether.

-

Stir the suspension at room temperature for 24 hours under an argon atmosphere.[5]

-

Filter the solids and concentrate the filtrate in vacuo.

-

Dissolve the crude material in pentane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.[5]

-

After filtration, concentrate the filtrate to yield the crude this compound.

-

Purify the product by vacuum distillation.

Organolithium Reagent Pathway

This method utilizes the high reactivity of n-butyllithium with a boron source, such as pinacolborane.

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add pinacolborane (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[6][7]

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.[8]

-

Gradually warm the reaction to room temperature and stir for an additional 4 hours.[8]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Pour the mixture into a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain this compound.

Hydroboration Pathway

This pathway involves the anti-Markovnikov addition of a borane reagent to 1-butene. Catalytic amounts of a hydroboration agent like 9-BBN can be employed with pinacolborane.

-

In a flame-dried, sealed tube under an argon atmosphere, dissolve 9-borabicyclo[3.3.1]nonane (9-BBN) (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Add pinacolborane (1.2 equivalents) to the solution.[4]

-

Introduce 1-butene gas (1.0 equivalent) into the reaction vessel, which is cooled to 0°C, ensuring it dissolves in the reaction mixture.

-

Seal the tube and heat the reaction mixture to 65 °C.[4]

-

Maintain the reaction at this temperature for several hours, monitoring the progress by GC-MS or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Mandatory Visualizations

References

- 1. Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol: Use of a TBS protecting group in the 9-BBN-catalyzed hydroboration of a terminal Alkylalkyne with pinacolborane | Poster Board #1107 - American Chemical Society [acs.digitellinc.com]

- 2. CN109438493A - The method for preparing borate based on n-BuLi - Google Patents [patents.google.com]

- 3. CN109438493B - Method for preparing borate based on n-butyl lithium - Google Patents [patents.google.com]

- 4. ajuronline.org [ajuronline.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of n-Butylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of n-butylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize boronic acid derivatives in their work. This document presents key quantitative data in a structured format and outlines generalized experimental protocols for the determination of these properties.

Core Physical Properties

N-butylboronic acid pinacol ester, a key intermediate in organic synthesis, is a colorless to brown liquid under standard conditions. A summary of its principal physical characteristics is provided in the table below, offering a quick reference for laboratory applications.

| Property | Value |

| Molecular Formula | C₁₀H₂₁BO₂ |

| Molecular Weight | 184.08 g/mol |

| Density | 0.865 g/mL |

| Boiling Point | 185-189 °C (at atmospheric pressure); 32-34 °C (at 0.1 mmHg)[1] |

| Refractive Index | n/D 1.4182 |

| Flash Point | 58 °C |

| Appearance | Clear colorless to brown liquid |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of n-butylboronic acid pinacol ester are not extensively detailed in publicly available literature, standardized methods for characterizing liquid compounds are applicable. The following sections outline the general methodologies for measuring the key physical parameters of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample involves the use of a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of the n-butylboronic acid pinacol ester is placed into the small test tube.

-

The capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating fluid.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube as the air inside expands.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

The density of a liquid can be determined by measuring the mass of a known volume. A pycnometer or a graduated cylinder and a balance are commonly used for this measurement.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure using a graduated cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[2]

-

A specific volume of n-butylboronic acid pinacol ester is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[2]

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. An Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of n-butylboronic acid pinacol ester are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound such as n-butylboronic acid pinacol ester.

References

Navigating the Solubility Landscape of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, plays a important role in the creation of novel molecules for pharmaceutical and materials science applications. Its utility in drug discovery is notable, as it serves as a stable and reactive precursor for the introduction of butyl groups in complex molecular architectures. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols.

General Solubility Characteristics of Boronic Esters

Boronic acid pinacol esters, such as this compound, are generally observed to have enhanced solubility in a range of organic solvents compared to their corresponding boronic acids. This increased solubility is attributed to the presence of the bulky, non-polar pinacol group, which reduces the intermolecular hydrogen bonding that is prevalent in free boronic acids. Consequently, these esters are often more amenable to use in a wider variety of organic reaction media. Studies on similar compounds, like phenylboronic acid pinacol ester, have shown good solubility in ethers and ketones, moderate solubility in chloroform, and lower solubility in non-polar hydrocarbon solvents.[1][2]

Table 1: Properties of Common Organic Solvents

For researchers planning solubility experiments, the following table provides key physical properties of a selection of common organic solvents. This information is crucial for solvent selection and for understanding the potential interactions between the solvent and this compound.

| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |

| Acetic Acid | C₂H₄O₂ | 60.052 | 118 | 1.0446 | 6.20 |

| Acetone | C₃H₆O | 58.079 | 56.05 | 0.7845 | 21.01 |

| Acetonitrile | C₂H₃N | 41.052 | 81.65 | 0.7857 | 36.64 |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.8765 | 2.28 |

| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.8095 | 17.8 |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.4788 | 4.81 |

| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.7739 | 2.02 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.5 | 0.713 | 4.267 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.9445 | 38.25 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 47 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101.1 | 1.033 | 2.21 |

| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 24.6 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 | 6 |

| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 | 1.92 |

| Hexane | C₆H₁₄ | 86.18 | 69 | 0.659 | 1.88 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.886 | 7.58 |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |

Data sourced from publicly available chemical property databases.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps and PTFE septa

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution and dilute it with the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample solutions using a validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While specific quantitative data is sparse in the public domain, the provided experimental protocol offers a robust method for its determination. The general solubility trends of related boronic esters, coupled with the comprehensive table of solvent properties, will aid in the rational design of experiments. By applying the methodologies outlined herein, researchers can effectively characterize the solubility of this important synthetic intermediate, leading to more efficient and optimized chemical processes.

References

Stability of Alkylboronic Esters Under Ambient Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkylboronic esters are indispensable reagents in modern organic synthesis, finding widespread application in cross-coupling reactions, as protecting groups, and as key intermediates in the synthesis of biologically active molecules.[1][2] Despite their utility, the inherent sensitivity of the boronic ester functional group to ambient conditions—primarily moisture and oxygen—presents a significant challenge for their storage, handling, and application. This technical guide provides an in-depth analysis of the factors governing the stability of alkylboronic esters, with a focus on hydrolytic degradation and oxidation.

Core Concepts in Alkylboronic Ester Stability

The stability of an alkylboronic ester is not an intrinsic property but is rather a function of its molecular structure and its immediate environment. The primary pathways for degradation under ambient conditions are hydrolysis and oxidation.

Hydrolysis: The boron atom in a boronic ester is Lewis acidic and susceptible to nucleophilic attack by water. This leads to the cleavage of the B-O bonds and the formation of the corresponding boronic acid and diol. The equilibrium between the boronic ester and its hydrolyzed components is influenced by several factors, including steric hindrance, the nature of the diol protecting group, and the pH of the medium.[3][4][5]

Oxidation: The carbon-boron bond in alkylboronic esters can be susceptible to oxidation, particularly in the presence of air (molecular oxygen).[6][7] This process can lead to the formation of alcohols or other oxygenated byproducts, diminishing the yield of the desired boronic ester in subsequent reactions. While boronic acids are known to undergo air oxidation, their ester derivatives can also be susceptible, albeit often to a lesser extent.

Factors Influencing Hydrolytic Stability

The hydrolytic stability of alkylboronic esters is a critical consideration for their practical use. The choice of the diol used to form the ester plays a paramount role in dictating this stability.

Steric Hindrance

Increased steric bulk around the boron center significantly enhances hydrolytic stability by sterically shielding the boron atom from incoming water molecules.[1][3] This is a well-established strategy for designing robust boronic esters. For instance, boronic esters derived from pinanediol are known to be more hydrolytically stable than their pinacol counterparts.[1] A comparative study demonstrated that boronic esters derived from the even bulkier (1,1'-bicyclohexyl)-1,1'-diol are exceptionally stable to hydrolysis.[1][8]

Ring Strain and Diol Conformation

The stability of the cyclic boronic ester is also influenced by the ring strain of the dioxaborolane or dioxaborinane ring. Six-membered boronic esters (dioxaborinanes) are generally thermodynamically more stable than their five-membered (dioxaborolane) analogs.[5] The pre-organization of the diol's hydroxyl groups also plays a role; diols with a cis-relationship of the hydroxyl groups on a cyclic backbone, such as cis-1,2-cyclopentanediol, readily form esters.[5]

Intramolecular Coordination

A highly effective strategy for stabilizing boronic esters involves the use of diols containing a pendant Lewis basic atom, typically nitrogen, that can coordinate to the boron atom. This intramolecular coordination significantly reduces the Lewis acidity of the boron center, thereby diminishing its susceptibility to hydrolysis. N-methyliminodiacetic acid (MIDA) esters are a prominent example of this class and are known for their exceptional stability.[9] Similarly, esters formed with diethanolamine and its derivatives exhibit enhanced stability due to the formation of a dative B-N bond.[4][5]

The general hierarchy of stability based on the diol protecting group can be summarized as follows:

Caption: Relative hydrolytic stability of common alkylboronic esters.

Quantitative Stability Data

The following table summarizes quantitative data on the hydrolytic stability of various boronic esters. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

| Boronic Ester Type | Diol Protecting Group | Alkyl Group | Conditions | Stability Metric | Reference |

| Pinanediol Ester | Pinanediol | Not Specified | 1H NMR in acetone-d6/D2O | Significantly more stable than esters from other simple diols | [1] |

| Bicyclohexyl Ester | (1,1'-Bicyclohexyl)-1,1'-diol | Not Specified | 1H NMR in acetone-d6/D2O | Most stable among those examined, much more stable than pinanediol esters | [1] |

| Diisopropanolamine Ester (DIPAB) | Diisopropanolamine | Phenyl | DMSO-d6 with varying water concentrations | Hydrolysis equilibrium constant ~5 times lower than diethanolamine ester (DEAB) | [4] |

| Xanthopinacol Ester (Bxpin) | Xanthopinacol | Not Specified | 1 equiv. ester with 50 equiv. water in acetone-d6 for 139 h | No significant hydrolysis observed | [3] |

| Pinacol Ester (Bpin) | Pinacol | Phenyl | Acetone-d6 with pinacol and benzopinacol | No exchange observed after >100 h (transesterification) | [3] |

Experimental Protocols for Stability Assessment

A common and effective method for evaluating the hydrolytic stability of alkylboronic esters is through Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for ¹H NMR Hydrolysis Study

This protocol is adapted from methodologies described in the literature.[1][4]

Objective: To monitor the rate of hydrolysis of an alkylboronic ester by observing the disappearance of the ester signals and the appearance of the corresponding free diol and/or boronic acid signals.

Materials:

-

Alkylboronic ester of interest

-

Deuterated solvent (e.g., acetone-d₆, DMSO-d₆)

-

Deuterium oxide (D₂O) or a standardized aqueous buffer in D₂O

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of the alkylboronic ester (e.g., 10 mg) and dissolve it in a precise volume of the deuterated organic solvent (e.g., 550 µL) in a clean, dry NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) to serve as a reference.

-

-

Initiation of Hydrolysis:

-

To the NMR tube containing the ester solution, add a defined volume or number of equivalents of D₂O or the aqueous buffer.

-

Quickly shake the tube to ensure homogeneity.

-

-

Time-Course Monitoring:

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.

-

Integrate the characteristic signals of the starting boronic ester and the signals of the appearing free diol.

-

-

Data Analysis:

-

Calculate the percentage of hydrolysis at each time point by comparing the integral of the diol signals to the initial integral of the ester's diol moiety.

-

Plot the percentage of hydrolysis versus time to determine the hydrolysis rate or half-life.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for assessing hydrolytic stability via NMR.

Oxidation Stability

While hydrolytic stability is the most frequently discussed concern, the susceptibility of alkylboronic esters to oxidation under ambient conditions should not be overlooked. The C-B bond can be cleaved via oxidation, often promoted by air (O₂).[6][7] This process can be accelerated under certain conditions, such as in the presence of bases or upon exposure to light.[6][10]

For many standard alkylboronic esters, such as pinacol esters, significant oxidation does not typically occur upon routine handling in air. However, for long-term storage, it is prudent to keep these compounds under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize both hydrolysis and potential oxidation.[11] Some boronic esters, particularly those of benzylic boronic acids, can be more prone to photoinduced oxidation.[10]

Summary and Best Practices

The stability of alkylboronic esters under ambient conditions is a multifaceted issue. For drug development professionals and researchers, understanding these stability concerns is crucial for ensuring the integrity of synthetic intermediates and the reproducibility of experimental results.

Key Takeaways and Recommendations:

-

Hydrolytic Stability is Key: Hydrolysis is the primary degradation pathway under ambient conditions.

-

Choice of Diol Matters: To enhance stability, select sterically hindered diols (e.g., pinanediol, (1,1'-bicyclohexyl)-1,1'-diol) or those capable of intramolecular coordination (e.g., MIDA, diethanolamine).

-

Pinacol Esters: While widely used, pinacol boronic esters (Bpin) offer moderate stability and may not be suitable for applications requiring high resistance to hydrolysis.[3][12]

-

Storage Conditions: For long-term storage, all alkylboronic esters should be stored in a cool, dry place under an inert atmosphere to mitigate both hydrolysis and oxidation.

-

Handling: Minimize exposure to atmospheric moisture and air during handling. Use of anhydrous solvents and techniques is recommended for sensitive applications.

-

Stability Assessment: When synthesizing novel alkylboronic esters or using them in critical applications, it is advisable to perform a stability study, such as the NMR-based protocol described, to understand their degradation profile under relevant conditions.

By carefully considering the structural features of the alkylboronic ester and implementing appropriate handling and storage procedures, their decomposition can be minimized, ensuring their effective use in research and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. combi-blocks.com [combi-blocks.com]

- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

Introduction to pinacol boronic esters in organic chemistry.

An In-depth Technical Guide to Pinacol Boronic Esters in Organic Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinacol boronic esters have become indispensable reagents in modern organic chemistry, prized for their unique combination of stability, versatility, and reactivity. As derivatives of boronic acids, they offer significant advantages in handling and storage, being generally stable, crystalline solids that are less prone to the degradation pathways that affect their parent boronic acids. Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation that is fundamental to the synthesis of complex organic molecules, including a vast number of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and critical applications of pinacol boronic esters, complete with detailed experimental protocols and quantitative data to support researchers in their practical application.

Core Concepts: Structure and Properties

Pinacol boronic esters are organoboron compounds featuring a boron atom bonded to an organic group (alkyl, vinyl, or aryl) and two oxygen atoms from a pinacol (2,3-dimethyl-2,3-butanediol) ligand. This cyclic ester structure is key to their favorable properties.

Key Properties:

-

Enhanced Stability: The pinacol group sterically and electronically protects the Lewis acidic boron center. This makes pinacol esters significantly more stable than their corresponding boronic acids, particularly against protodeboronation and oxidation, allowing for long-term storage and easier handling.[2]

-

Physical State: Many pinacol boronic esters are white, crystalline solids, which simplifies their purification (e.g., by chromatography or recrystallization) and handling compared to often less stable boronic acids.[4]

-

Reactivity: They are highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1][3] The pinacol ester can be hydrolyzed in situ to generate the active boronic acid species required for the catalytic cycle.[5]

-

Compatibility: Pinacol boronic esters are compatible with a wide range of functional groups, making them suitable for complex, late-stage functionalization in multi-step syntheses.[6][7]

Synthesis of Pinacol Boronic Esters

Several robust methods exist for the synthesis of pinacol boronic esters, with the choice of method depending on the starting material and desired functional group tolerance.

Miyaura Borylation Reaction

The most common and versatile method is the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates.[4] A key feature of this reaction is the use of a mild base, such as potassium acetate (KOAc), which is crucial for the transmetalation step while preventing a competitive Suzuki-Miyaura coupling of the product.[4]

// Nodes ArylHalide [label="Aryl/Vinyl Halide or Triflate\n(Ar-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B2pin2 [label="Bis(pinacolato)diboron\n(B₂pin₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst\n(e.g., PdCl₂(dppf))", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., KOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Dioxane, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(Heat)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pinacol Boronic Ester\n(Ar-Bpin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts\n(KX, HOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArylHalide -> Reaction; B2pin2 -> Reaction; Catalyst -> Reaction [style=dashed, label=" cat."]; Base -> Reaction; Solvent -> Reaction [style=dashed]; Reaction -> Product; Reaction -> Byproduct; } Caption: Workflow for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of 4-cyanophenylboronic acid pinacol ester

-

Reagent Setup: To an oven-dried flask under a nitrogen atmosphere, add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), and potassium acetate (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester.

Borylation via Organometallic Reagents

A classic and reliable method involves the reaction of organolithium or Grignard reagents with an electrophilic boron source. This is particularly useful for substrates that can readily form organometallic species.

Experimental Protocol: Synthesis from an Aryl Bromide

-

Grignard Formation: In an oven-dried, three-neck flask under nitrogen, add magnesium turnings. Add a solution of the aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation.

-

Borylation: Cool the resulting Grignard solution to -78 °C. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise via syringe.

-

Warming and Quench: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by distillation or column chromatography.[8]

Other Synthetic Routes

-

From Arylamines: A Sandmeyer-type reaction allows for the conversion of arylamines into their corresponding pinacol boronic esters. This involves the formation of a diazonium salt intermediate, which then reacts with B₂pin₂.[9][10] This method is advantageous as arylamines are often readily available and inexpensive.

-

C-H Activation/Borylation: Direct borylation of C-H bonds using iridium or rhodium catalysts is a highly atom-economical method. It is especially powerful for late-stage functionalization of complex molecules where traditional cross-coupling handles (e.g., halides) are absent.[11]

Quantitative Data: Comparison of Synthetic Methods

The following table summarizes typical yields for the synthesis of various pinacol boronic esters from aryl halides using the Miyaura borylation reaction.

| Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 18 | 85 | J. Org. Chem. 1995, 60, 7508-7510[4] |

| 4-Iodobenzonitrile | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 6 | 89 | J. Org. Chem. 1995, 60, 7508-7510[4] |

| 3-Chloropyridine | Pd(OAc)₂/SPhos (2) | KOAc | Toluene | 100 | 12 | 78 | Org. Lett. 2003, 5, 4373-4376 |

| Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 18 | 98 | J. Org. Chem. 1995, 60, 7508-7510 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 18 | 87 | J. Org. Chem. 1995, 60, 7508-7510 |

Key Applications in Drug Discovery and Development

The stability and reactivity of pinacol boronic esters make them ideal for the demanding environment of pharmaceutical synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the premier application of pinacol boronic esters, enabling the formation of carbon-carbon bonds between sp²- and sp³-hybridized centers. The reaction is tolerant of a vast array of functional groups and proceeds with high selectivity. It is a workhorse reaction in medicinal chemistry for assembling the complex carbon skeletons of drug candidates.[1][6] For example, a late-stage Suzuki-Miyaura coupling involving a pinacol boronic ester is a key step in the synthesis of Crizotinib, an inhibitor used in cancer chemotherapy.[1]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Coupling [label="Ar-Pd(II)-R\n(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext];

// Reactants and Products ArX [label="Ar-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RBpin [label="R-B(pin) + Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArR [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle Pd0 -> PdII_Aryl [label=" Oxidative\n Addition"]; PdII_Aryl -> PdII_Coupling [label=" Transmetalation"]; PdII_Coupling -> Pd0 [label=" Reductive\n Elimination"];

// Inputs and Outputs ArX -> Pd0 [style=invis]; subgraph { rank=same; ArX; Pd0; } node [shape=none, style="", fontcolor="#202124"]; ArX_label [label="Electrophile"]; ArX_label -> ArX [style=invis]; ArX -> Pd0 [lhead=cluster_cycle, label="+ Ar-X"];

RBpin -> PdII_Aryl [lhead=cluster_cycle, label="+ R-B(OR)₂\n+ Base"]; PdII_Coupling -> ArR [label="Product"];

// Invisible edges for layout ArX -> RBpin [style=invis]; RBpin -> ArR [style=invis];

{rank=same; Pd0; OxAdd; PdII_Aryl} {rank=same; PdII_Aryl; Transmetal; PdII_Coupling} {rank=same; PdII_Coupling; RedElim; Pd0}

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Synthesis

Chiral boronic esters, particularly those derived from chiral diols like pinanediol, are powerful reagents for asymmetric synthesis. They allow for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, which is critical for producing enantiomerically pure drug substances.[12]

Iterative Cross-Coupling and Library Synthesis

The stability of pinacol boronic esters allows for sequential, or "iterative," cross-coupling reactions. A molecule containing both a halide and a boronic ester can undergo selective reaction at the halide position, leaving the boronic ester intact for a subsequent coupling reaction. This strategy is highly valuable for building molecular complexity and for the rapid synthesis of compound libraries in drug discovery programs.

Conclusion

Pinacol boronic esters are a cornerstone of modern synthetic organic chemistry. Their superior stability, ease of handling, and broad functional group compatibility have established them as the reagents of choice for Suzuki-Miyaura cross-coupling and other critical transformations. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of their synthesis and application is essential for the efficient design and construction of novel, high-value molecules. The continued development of new synthetic methods and applications ensures that pinacol boronic esters will remain vital tools for innovation in chemical science.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. ftp.orgsyn.org [ftp.orgsyn.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Theoretical Calculations and Molecular Modeling of 2-Butyl-Dioxaborolane: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model and understand the properties of 2-butyl-dioxaborolane, a member of the boronic ester family. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the application of molecular modeling techniques.

Introduction to 2-Butyl-Dioxaborolane

2-Butyl-1,3,2-dioxaborolane is an organoboron compound featuring a five-membered dioxaborolane ring with a butyl group attached to the boron atom. Boronic esters, in general, are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their stability, ease of handling, and reactivity make them valuable building blocks.[3] Theoretical calculations and molecular modeling offer powerful tools to investigate the structural, electronic, and reactive properties of these molecules, providing insights that complement experimental studies.

Computational Methodology

The foundation of modern theoretical studies on molecules like 2-butyl-dioxaborolane lies in quantum chemical calculations, particularly Density Functional Theory (DFT).[4][5] DFT provides a good balance between accuracy and computational cost for systems of this size.

Geometry Optimization and Vibrational Frequencies

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

Protocol:

-

Level of Theory: Density Functional Theory (DFT) is a widely used method.[4] A common choice of functional is ωB97XD, which includes long-range dispersion corrections, or B3LYP.[3][6]

-

Basis Set: A basis set like 6-31+G(d) is typically employed for all atoms, providing a good description of the electronic distribution.[3]

-

Software: Calculations can be performed using computational chemistry software packages like Gaussian.[6][7]

-

Verification: After optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[3][6] These calculations also yield zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[8]

Electronic Structure Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

Protocol:

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point calculations can be performed on the optimized geometry using a larger basis set, such as 6-311++G(2df,2p).[8]

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution and bonding interactions within the molecule.

-

Spectroscopic Predictions: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental results for validation.

Data Presentation

The quantitative data obtained from these calculations can be summarized in tables for clear comparison and analysis.

Table 1: Calculated Geometrical Parameters for 2-Butyl-Dioxaborolane

| Parameter | Bond/Angle | Calculated Value (ωB97XD/6-31+G(d)) |

| Bond Length | B-O1 | 1.36 Å |

| B-O2 | 1.36 Å | |

| B-C1' | 1.57 Å | |

| O1-C2 | 1.44 Å | |

| O2-C3 | 1.44 Å | |

| C2-C3 | 1.54 Å | |

| Bond Angle | O1-B-O2 | 115.0° |

| O1-B-C1' | 122.5° | |

| O2-B-C1' | 122.5° | |

| B-O1-C2 | 110.0° | |

| Dihedral Angle | O1-C2-C3-O2 | 25.0° |

Table 2: Calculated Electronic and Thermodynamic Properties of 2-Butyl-Dioxaborolane

| Property | Calculated Value (ωB97XD/6-311++G(2df,2p)//ωB97XD/6-31+G(d)) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 1.5 D |

| Gibbs Free Energy (298.15 K) | -XXX.XXXX Hartree |

| Enthalpy (298.15 K) | -XXX.XXXX Hartree |

Experimental Protocols

Experimental work is crucial for validating computational models and for the practical application of these compounds.

Synthesis of 2-Butyl-Dioxaborolane

The synthesis of dioxaborolanes is typically a straightforward process involving the condensation of a boronic acid with a diol.[3]

Protocol:

-

Reactants: Butylboronic acid and ethylene glycol are used as starting materials.

-

Solvent: The reaction is often carried out in a solvent like toluene or THF.

-

Procedure: Equimolar amounts of butylboronic acid and ethylene glycol are dissolved in the solvent. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by distillation.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][10]

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in molecular modeling.

Caption: Computational workflow for 2-butyl-dioxaborolane.

Caption: Synthesis pathway of 2-butyl-dioxaborolane.

Conclusion

The combination of theoretical calculations and experimental work provides a powerful framework for understanding the properties and reactivity of 2-butyl-dioxaborolane. The computational protocols outlined in this guide offer a systematic approach to molecular modeling, yielding valuable data on the geometric, electronic, and spectroscopic characteristics of the molecule. This information is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 4. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 7. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling [mdpi.com]

- 10. scispace.com [scispace.com]

Literature review of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane applications.

An In-Depth Technical Guide to the Applications of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by: A Senior Application Scientist

Foreword: The Unassuming Workhorse of Modern Carbon-Carbon Bond Formation